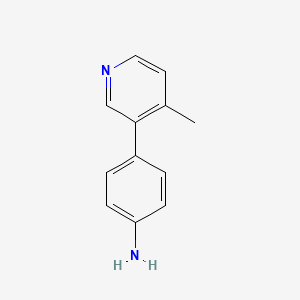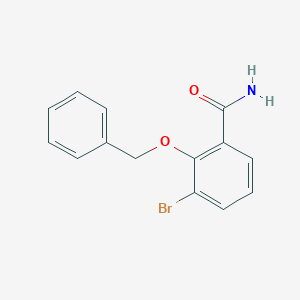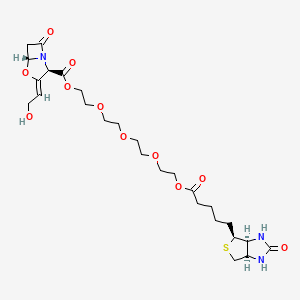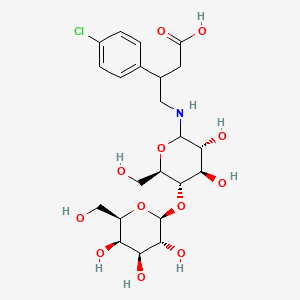
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of calcium folinate, a compound used in cancer treatment.
Industry: It is used in the development of new biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride involves its interaction with specific molecular targets and pathways. As an isotopically labeled compound, it is used to trace and study biochemical processes. The deuterium atoms (D4) in the compound allow for precise tracking and analysis in various research applications.
Comparaison Avec Des Composés Similaires
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can be compared with other similar compounds, such as:
Calcium Folinate: Used in cancer treatment, it is a derivative of folic acid.
Folitixorin: A folate-based compound used in chemotherapy.
Deuterium-labeled Compounds: These compounds are used in various research applications for tracing and analysis.
The uniqueness of this compound lies in its specific isotopic labeling (D4) and its application in proteomics research .
Propriétés
Formule moléculaire |
C20H24ClN7O6 |
|---|---|
Poids moléculaire |
497.9 g/mol |
Nom IUPAC |
(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |
Clé InChI |
RUHVYSLZCKTOQW-IQHREDHNSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |
SMILES canonique |
C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


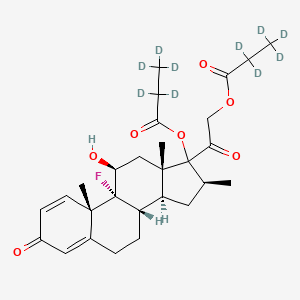

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

